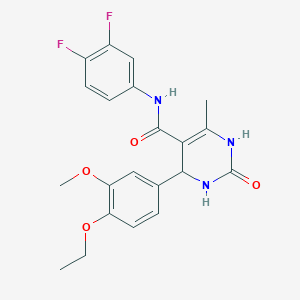
N-(3,4-difluorophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H21F2N3O4 and its molecular weight is 417.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-difluorophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound belonging to the tetrahydropyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H21F2N3O4, with a molecular weight of 417.4 g/mol. The structure features a tetrahydropyrimidine ring that is substituted with various functional groups contributing to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21F2N3O4 |
| Molecular Weight | 417.4 g/mol |
| CAS Number | 905775-81-7 |
Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. The compound has been tested against various microorganisms, including bacteria and fungi. For example, studies have shown that related compounds display minimum inhibitory concentrations (MIC) in the range of 31.25 to 250 µg/mL against pathogens such as Candida albicans and Cryptococcus neoformans .
Table 1: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | Activity Level |
|---|---|---|
| Candida albicans | 125 - 250 | Low |
| Cryptococcus neoformans | 62.5 - 125 | Moderate |
| Staphylococcus aureus | 31.25 - 62.5 | High |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that tetrahydropyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as topoisomerases and kinases that are crucial for DNA replication and cell division.
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some studies indicate that it possesses antioxidant capabilities, which can protect cells from oxidative stress .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that tetrahydropyrimidine derivatives significantly reduced the growth of resistant bacterial strains when compared to standard antibiotics .
- Cancer Cell Line Study : In vitro tests on human cancer cell lines showed that certain derivatives led to a decrease in cell viability by over 50% at concentrations as low as 50 µM .
科学的研究の応用
- Starting Materials : Aromatic amines and carbonyl compounds.
- Reagents : Acid catalysts (e.g., HCl) and solvents (e.g., ethanol).
- Reaction Conditions : Reflux for several hours.
- Purification : Crystallization or chromatography.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties against various pathogens. The compound has been evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria.
In-vitro Antimicrobial Assay Results
| Pathogen | Activity (Zone of Inhibition in mm) | Concentration Tested (µg/ml) |
|---|---|---|
| Staphylococcus aureus | 18 | 40 |
| Escherichia coli | 15 | 40 |
| Aspergillus niger | 14 | 40 |
The results indicate that the compound exhibits promising antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
In a study involving human cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
These findings suggest that N-(3,4-difluorophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has a significant potential as an anticancer agent .
特性
IUPAC Name |
N-(3,4-difluorophenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O4/c1-4-30-16-8-5-12(9-17(16)29-3)19-18(11(2)24-21(28)26-19)20(27)25-13-6-7-14(22)15(23)10-13/h5-10,19H,4H2,1-3H3,(H,25,27)(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWXRHHDMWWRLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC(=C(C=C3)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













